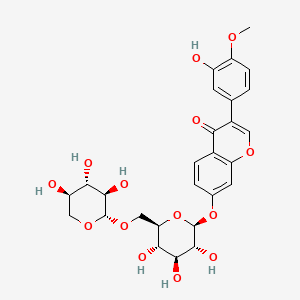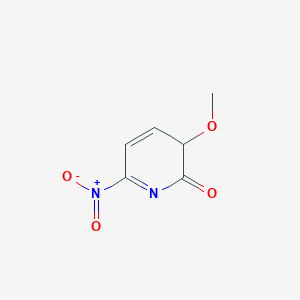
P-gp inhibitor 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-glycoprotein inhibitor 22 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This protein is involved in the multidrug resistance phenomenon observed in cancer cells, where it pumps out chemotherapeutic agents, reducing their efficacy. P-glycoprotein inhibitor 22 is of significant interest in the field of pharmacology and drug development due to its potential to enhance the effectiveness of chemotherapeutic drugs by inhibiting this efflux mechanism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 22 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 22 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Análisis De Reacciones Químicas
Types of Reactions
P-glycoprotein inhibitor 22 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity or to study its interaction with other molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving P-glycoprotein inhibitor 22 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its inhibitory activity .
Aplicaciones Científicas De Investigación
P-glycoprotein inhibitor 22 has a wide range of scientific research applications:
Mecanismo De Acción
P-glycoprotein inhibitor 22 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the protein from hydrolyzing ATP, which is necessary for the efflux of substrates out of the cell. By blocking this efflux mechanism, P-glycoprotein inhibitor 22 increases the intracellular concentration of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
P-glycoprotein inhibitor 22 is compared with other similar compounds such as verapamil, cyclosporine A, and quinidine. These compounds also inhibit P-glycoprotein but differ in their potency, specificity, and side effect profiles. P-glycoprotein inhibitor 22 is unique due to its specific binding to the nucleotide-binding domains, which may result in a more effective inhibition of the efflux mechanism compared to other inhibitors .
List of Similar Compounds
- Verapamil
- Cyclosporine A
- Quinidine
- GF120918
- Ko143
Propiedades
Fórmula molecular |
C20H13ClN2O2 |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
3-amino-1-(2-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O2/c21-16-4-2-1-3-13(16)18-15(10-22)20(23)25-17-8-6-11-5-7-12(24)9-14(11)19(17)18/h1-9,18,24H,23H2 |
Clave InChI |
RHXJDDFDDVSQTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C4=C(C=CC(=C4)O)C=C3)N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)
![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)
![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)

![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)
![1,3-Piperidinedicarboxylic acid, 3-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12365884.png)

![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)



